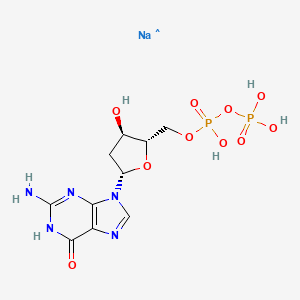
N-(4-cyclohexylcyclohexyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 405080 is a chemical compound known for its significant role in various scientific research fields. It is primarily recognized for its applications in medicinal chemistry and biological studies. The compound has been extensively studied for its potential therapeutic effects and its ability to interact with specific molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405080 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of NSC 405080.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain NSC 405080 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 405080 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large-scale reactors are used to carry out the synthesis in batches.
Continuous Flow Processing: Advanced techniques such as continuous flow processing may be employed to enhance efficiency and consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
NSC 405080 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: NSC 405080 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of NSC 405080.
Aplicaciones Científicas De Investigación
NSC 405080 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: NSC 405080 is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It is utilized in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 405080 involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include:
Molecular Binding: NSC 405080 binds to specific proteins or enzymes, altering their function.
Signal Transduction: The binding of NSC 405080 to its targets can trigger signal transduction pathways, leading to changes in cellular behavior.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
NSC 405080 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 405020: This compound is also a metalloproteinase inhibitor but has different molecular targets and effects.
NSC 405030: Another related compound with distinct chemical properties and applications.
The uniqueness of NSC 405080 lies in its specific molecular interactions and the resulting biological effects, which differentiate it from other similar compounds.
Propiedades
Número CAS |
7497-28-1 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
N-(4-cyclohexylcyclohexyl)hydroxylamine |
InChI |
InChI=1S/C12H23NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-14H,1-9H2 |
Clave InChI |
ZNTMBVGDPYMZDO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCC(CC2)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



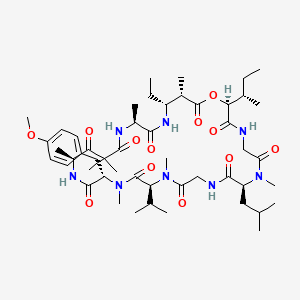

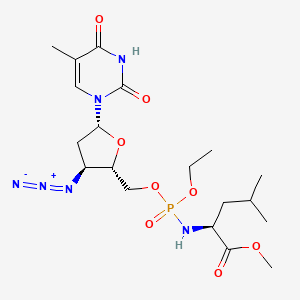
![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
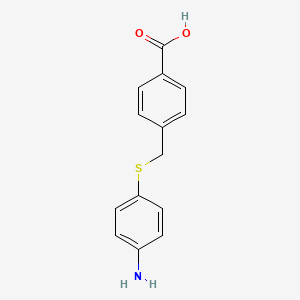
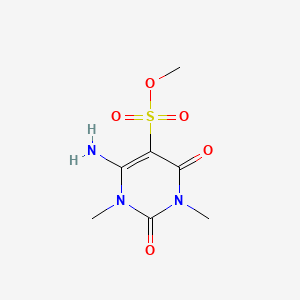
![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)
